parthenocissin A

概要

説明

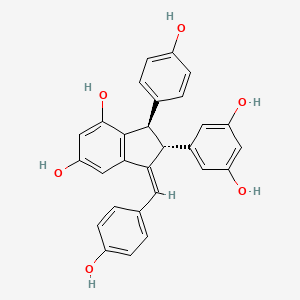

Parthenocissin A is a naturally occurring organic compound belonging to the class of polyphenols. It is a stilbenoid dimer, specifically a resveratrol dimer, which is found in certain plants such as the roots of Parthenocissus laetevirens. This compound is known for its potent antioxidant properties and has been the subject of various scientific studies due to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of parthenocissin A involves the coupling of resveratrol monomers. One common method includes the use of oxidative coupling reactions, where resveratrol is subjected to oxidative conditions to form the dimer. The reaction typically requires a catalyst such as a metal salt (e.g., copper(II) acetate) and an oxidizing agent (e.g., oxygen or hydrogen peroxide). The reaction is carried out in an organic solvent like methanol or ethanol under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources such as the roots of Parthenocissus laetevirens is a viable method. The extraction process involves solvent extraction followed by purification using techniques like column chromatography or counter-current chromatography to isolate the compound in high purity.

化学反応の分析

Types of Reactions: Parthenocissin A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its monomeric form, resveratrol.

Substitution: It can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, oxygen, and metal salts like copper(II) acetate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Resveratrol monomers.

Substitution: Halogenated or nitrated derivatives of this compound.

科学的研究の応用

Pharmacological Applications

1. Anticancer Activity

Research has demonstrated that extracts from Parthenocissus quinquefolia, including Parthenocissin A, exhibit significant anticancer properties. In a study published in the Journal of Advanced Research in Natural and Applied Sciences, alcoholic extracts of the plant were tested against various cancer cell lines, including triple-negative breast cancer (TNBC) and human colon adenocarcinoma (HT-29). The results indicated that these extracts induced apoptosis in cancer cells at concentrations between 20 µg/mL and 70 µg/mL over 48 to 72 hours .

Table 1: Anticancer Efficacy of this compound Extracts

| Cell Line | Concentration (µg/mL) | Treatment Duration (h) | Observed Effect |

|---|---|---|---|

| TNBC | 20 - 70 | 48 - 72 | Induced apoptosis |

| HT-29 | 20 - 70 | 48 - 72 | Induced apoptosis |

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The study highlighted that methanol extracts from the plant exhibited strong radical scavenging activity with low IC50 values, indicating high potency in neutralizing free radicals. The total antioxidant capacity (TEAC) values were also significant, suggesting that this compound can be a valuable source for developing antioxidant agents .

3. Antimicrobial Activity

This compound has shown promising antimicrobial effects against several pathogens. In particular, studies have reported its effectiveness against Candida albicans, a common fungal pathogen. The extracts demonstrated notable antifungal activity, supporting the potential use of this compound in treating infections caused by resistant strains .

Material Science Applications

4. Self-Healing Adhesives

Recent innovations have explored the application of compounds inspired by Parthenocissus in material science, particularly in developing self-healing adhesives. These adhesives utilize dynamic hydrogen bonds to achieve efficient self-healing properties, which are crucial for maintaining the integrity of composite materials under stress. The research indicates that such adhesives can recover mechanical properties rapidly after damage, showcasing their potential in various industrial applications .

Table 2: Properties of Self-Healing Adhesives Inspired by Parthenocissus

| Property | Description |

|---|---|

| Healing Efficiency | High efficiency due to dynamic bonds |

| Recovery Time | Mechanical properties recovered within 2 hours at room temperature |

| Application Potential | Energetic composite materials |

作用機序

Parthenocissin A exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. The compound interacts with reactive oxygen species (ROS) and neutralizes them, preventing lipid peroxidation, protein oxidation, and DNA damage. This mechanism is particularly relevant in its neuroprotective effects, where it helps to mitigate the damage caused by ischemia and reperfusion injury in the brain .

類似化合物との比較

Parthenocissin A is similar to other resveratrol dimers such as quadrangularin A and ampelopsin D. These compounds share a similar structure and exhibit antioxidant properties. this compound is unique in its specific arrangement of hydroxyl groups and its higher potency in certain antioxidant assays . Other similar compounds include:

Quadrangularin A: Another resveratrol dimer with similar antioxidant properties.

Ampelopsin D: A resveratrol dimer found in grape canes with comparable biological activities.

生物活性

Parthenocissin A, a compound derived from the Parthenocissus genus, particularly from Parthenocissus quinquefolia, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Parthenocissus quinquefolia

Parthenocissus quinquefolia, commonly known as Virginia creeper, is a climbing plant belonging to the Vitaceae family. It is rich in phytochemicals, including flavonoids, saponins, and terpenoids, which contribute to its medicinal properties. The biological activities of this plant have been extensively studied, revealing significant antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties. A study reported that methanol extracts of P. quinquefolia showed strong radical scavenging activity with low IC50 values (0.51 mg/mL to 1.45 mg/mL), indicating its potential as a natural antioxidant . The total antioxidant capacity (TEAC) values were also significant, further supporting its role in combating oxidative stress.

2. Anticancer Properties

Research has demonstrated that extracts containing this compound can inhibit the growth of various cancer cell lines. Notably, it displayed anticancer activity against triple-negative breast cancer (TNBC) and human colon adenocarcinoma (HT-29) cells . The mechanism involves inducing apoptosis in cancer cells through pathways that remain to be fully elucidated.

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| TNBC | 20-70 | Induces apoptosis |

| HT-29 | 30-80 | Growth inhibition |

3. Antimicrobial Activity

This compound has shown significant antimicrobial effects against various pathogens. In vitro studies indicated strong antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections . Additionally, extracts have demonstrated antibacterial properties against common bacterial strains.

4. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to modulate various cellular pathways:

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress by enhancing endogenous antioxidant defenses.

- Apoptotic Pathway Activation : Inducing apoptosis through intrinsic and extrinsic pathways in cancer cells.

- Cytokine Modulation : Inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Anticancer Study : In a controlled study involving TNBC cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased markers for apoptosis after 48 hours of exposure .

- Antimicrobial Efficacy : Another study evaluated the antifungal activity against Candida albicans, demonstrating that methanol extracts containing this compound effectively inhibited fungal growth at concentrations as low as 20 µg/mL .

特性

IUPAC Name |

(1Z,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9+/t26-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQMSWPBPAKGSE-RVMRZQENSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。